2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline
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Overview
Description
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group at the 2-position, a 3,4-dimethoxyphenyl group at the 6-position, and a hydrazino group at the 4-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.
Hydrazination: The hydrazino group can be introduced by reacting the intermediate quinazoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(2,4-dimethoxyphenyl)-4-hydrazino-quinazoline
- 2-Amino-6-(3,4-dihydroxyphenyl)-4-hydrazino-quinazoline
- 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylquinazoline
Uniqueness
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, while the hydrazino group provides additional sites for chemical modification and functionalization .
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-hydrazinylquinazolin-2-amine |
InChI |
InChI=1S/C16H17N5O2/c1-22-13-6-4-10(8-14(13)23-2)9-3-5-12-11(7-9)15(21-18)20-16(17)19-12/h3-8H,18H2,1-2H3,(H3,17,19,20,21) |
InChI Key |
HYEROFJPLYQMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3NN)N)OC |
Origin of Product |
United States |
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